molecular formula C9H16Br2 B2861866 (1,3-Dibromopropan-2-yl)cyclohexane CAS No. 90533-60-1

(1,3-Dibromopropan-2-yl)cyclohexane

Cat. No.: B2861866
CAS No.: 90533-60-1
M. Wt: 284.035
InChI Key: IIZZUUMLHSZNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dibromopropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H16Br2 It is characterized by the presence of a cyclohexane ring substituted with a 1,3-dibromopropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dibromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) in ethanol can facilitate elimination reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Products: Alkenes are the primary products formed through elimination reactions.

Scientific Research Applications

(1,3-Dibromopropan-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dibromopropan-2-yl)cyclohexane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack or elimination under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    (1,2-Dibromopropan-2-yl)cyclohexane: Similar structure but with bromine atoms at different positions.

    (1,3-Dichloropropan-2-yl)cyclohexane: Chlorine atoms instead of bromine.

    (1,3-Diiodopropan-2-yl)cyclohexane: Iodine atoms instead of bromine.

Uniqueness: (1,3-Dibromopropan-2-yl)cyclohexane is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms makes it more reactive towards nucleophiles compared to its chloro or iodo counterparts.

Properties

IUPAC Name

1,3-dibromopropan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Br2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZZUUMLHSZNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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